molecular formula C16H11Cl2NO3 B2662593 1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione CAS No. 797780-72-4

1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione

Cat. No.: B2662593
CAS No.: 797780-72-4
M. Wt: 336.17
InChI Key: YVODXXIMNTZBBK-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with 2-(2,4-dichlorophenoxy)ethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce indoline derivatives. Substitution reactions can lead to a variety of substituted indole compounds .

Scientific Research Applications

1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione is unique due to its specific combination of the indoline-2,3-dione and 2-(2,4-dichlorophenoxy)ethyl moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)ethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-10-5-6-14(12(18)9-10)22-8-7-19-13-4-2-1-3-11(13)15(20)16(19)21/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVODXXIMNTZBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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